molecular formula C15H15NO7S3 B2623267 6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866051-07-2

6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B2623267
CAS No.: 866051-07-2
M. Wt: 417.47
InChI Key: SZCKSKLQRXRBHA-UHFFFAOYSA-N
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Description

6-(Ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes sulfonyl and thienylsulfonyl groups, contributing to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multiple steps. A common route starts with the preparation of the benzoxazine ring, followed by the introduction of the ethylsulfonyl and thienylsulfonyl groups. Reaction conditions often include:

  • Solvents like dichloromethane or ethanol.

  • Catalysts such as palladium or platinum-based compounds.

  • Controlled temperatures, typically ranging from 60 to 100°C.

Industrial Production Methods

Industrial-scale production may employ flow chemistry techniques for efficient, continuous synthesis. Automation and optimization of reaction conditions help in scaling up while maintaining yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfonyl groups can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : Hydrogenation can reduce the thienylsulfonyl group to a thienyl group.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazine ring.

Common Reagents and Conditions

  • Oxidizing agents like hydrogen peroxide or peracids.

  • Reducing agents such as hydrogen gas with a metal catalyst.

  • Nucleophiles like amines or alcohols for substitution reactions.

Major Products

Oxidation may yield sulfoxide derivatives, while reduction can produce simpler thienyl-containing compounds. Substitution reactions often lead to varied derivatives based on the nucleophile used.

Scientific Research Applications

6-(Ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has been investigated for:

  • Chemistry: : As a precursor for advanced organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Potential anti-inflammatory and anti-cancer properties are being explored.

  • Medicine: : Its derivatives may serve as drug candidates for various diseases.

  • Industry: : Used in the development of new materials, including polymers and resins with specific properties.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism depends on the application:

  • In biological systems, it might interact with enzymes or receptors, influencing pathways related to inflammation or cancer proliferation.

  • As a ligand, it can form complexes with metals, affecting catalytic activity in chemical reactions.

Comparison with Similar Compounds

Unique Features

  • The combination of ethylsulfonyl and thienylsulfonyl groups makes this compound more reactive in certain conditions compared to others.

Similar Compounds

  • 6-(methylsulfonyl)-4-(2-furylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Differing by the furan ring instead of thiophene.

  • 6-(propylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Varies by the length of the alkyl chain in the sulfonyl group.

Properties

IUPAC Name

6-ethylsulfonyl-4-thiophen-2-ylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO7S3/c1-2-25(19,20)10-5-6-12-11(8-10)16(9-13(23-12)15(17)18)26(21,22)14-4-3-7-24-14/h3-8,13H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCKSKLQRXRBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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